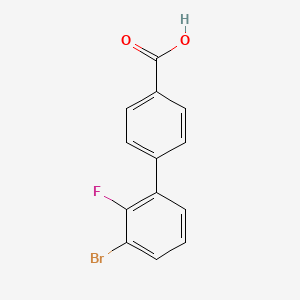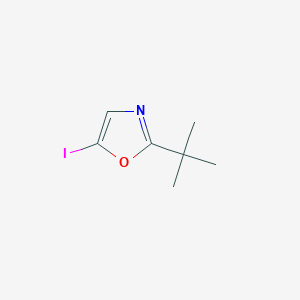
2-Tert-butyl-5-iodo-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of tert-butyl isocyanide and aromatic aldehydes in the presence of a base such as sodium trifluoroacetate. This reaction typically proceeds under mild conditions and yields the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various 5-substituted oxazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxazole ring, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tert-butyl and iodine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparación Con Compuestos Similares
- 2-Tert-butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole
Comparison: 2-Tert-butyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. Compared to other tert-butyl-substituted oxazoles, it offers different substitution patterns and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C7H10INO |
|---|---|
Peso molecular |
251.06 g/mol |
Nombre IUPAC |
2-tert-butyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
Clave InChI |
IENRDJSFPWITMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



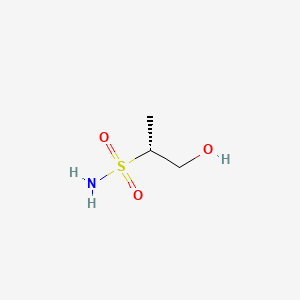
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
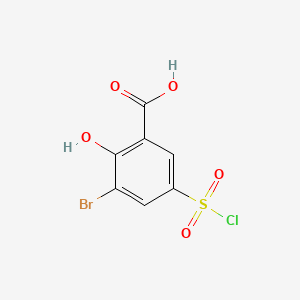
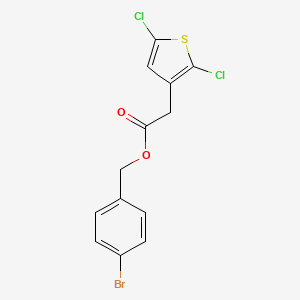
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
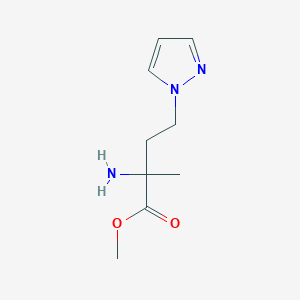

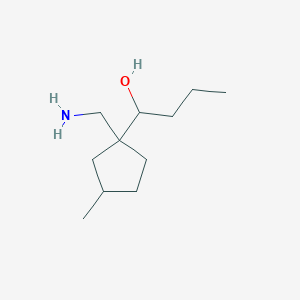
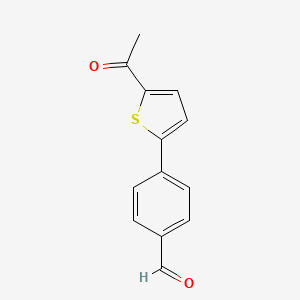

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)
